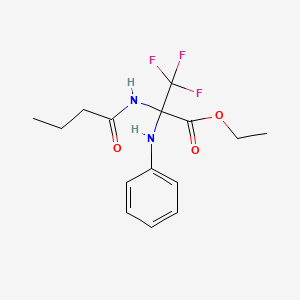![molecular formula C17H16FNOS B11471672 4-(4-fluorophenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11471672.png)
4-(4-fluorophenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-fluorophenyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group and a hexahydrobenzothieno pyridine core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothieno Core: This step involves the cyclization of a suitable precursor to form the benzothieno ring system.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.
Reduction and Cyclization: The final steps involve the reduction of intermediate compounds and cyclization to form the hexahydrobenzothieno pyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can modify the oxidation state of the compound, often leading to the formation of different structural isomers.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, are common due to the presence of the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halogenated compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(4-fluorophenyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: Research into its potential therapeutic effects, including its role as a pharmacophore in drug design, is ongoing.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile: This compound shares a similar fluorophenyl group and a heterocyclic core, making it a useful comparison for studying structure-activity relationships.
2-methyl-2H-pyrazolo[3,4-b]pyridin-5-ylboronic acid: Another related compound with a pyrazolo pyridine core, used in various chemical and biological studies.
Uniqueness
4-(4-fluorophenyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one is unique due to its specific combination of a fluorophenyl group and a hexahydrobenzothieno pyridine core
Properties
Molecular Formula |
C17H16FNOS |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-3,4,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C17H16FNOS/c18-11-7-5-10(6-8-11)13-9-15(20)19-17-16(13)12-3-1-2-4-14(12)21-17/h5-8,13H,1-4,9H2,(H,19,20) |
InChI Key |
IHTRIJPISMAVBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)NC(=O)CC3C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6,6-dimethyl-4-oxo-1-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid](/img/structure/B11471591.png)
![8-(2-methoxyethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11471596.png)
![Methyl [6-amino-5-cyano-4-(7-methoxy-1,3-benzodioxol-5-yl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate](/img/structure/B11471600.png)
![5-(3,4-dimethoxyphenyl)-6-(3-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11471607.png)
![3-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11471613.png)


![3-ethyl-5-[(3-methylphenyl)amino]-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione](/img/structure/B11471628.png)
![methyl 4-(2-chlorophenyl)-6-{[(1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11471643.png)
![2-[ethyl(phenyl)amino]-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B11471644.png)
![[(2,3-Dichloropropyl)sulfonyl]benzene](/img/structure/B11471654.png)
![(6E)-2-amino-6-ethylidene-5-methyl-4,4-bis(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11471657.png)
![2-amino-7-(2-fluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11471663.png)
![7-(4-hydroxy-3-methoxyphenyl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one](/img/structure/B11471665.png)
